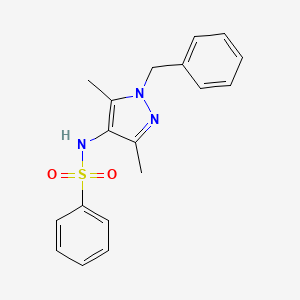
2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide, also known as BPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer, Alzheimer's disease, and inflammation.
Mechanism of Action
2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes that are regulated by CK2. 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has been shown to be highly selective for CK2, with minimal inhibition of other protein kinases.
Biochemical and Physiological Effects
2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, making it a promising anticancer agent. 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has several advantages for lab experiments, including its high potency and selectivity for CK2, as well as its well-established synthesis method. However, 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide also has some limitations, including its poor solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
For 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide research include the development of more potent and selective CK2 inhibitors, as well as the use of 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide in combination with other therapies to enhance their efficacy.
Synthesis Methods
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide involves the reaction of 4-bromo-3-methylphenol with pyridine-3-carboxylic acid, followed by acetylation with acetic anhydride. The resulting compound is then treated with N,N-dimethylformamide dimethyl acetal to yield 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide. The synthesis of 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has been optimized to produce high yields and purity, making it a valuable tool for research.
Scientific Research Applications
2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has been extensively studied in the field of medicinal chemistry due to its potent inhibitory activity against CK2. CK2 is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of CK2 has been implicated in various diseases, including cancer, Alzheimer's disease, and inflammation. 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has been shown to inhibit CK2 activity in vitro and in vivo, making it a promising therapeutic agent for these diseases.
properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-7-12(4-5-13(10)15)19-9-14(18)17-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKRUQFYRYXFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-(pyridin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5880262.png)
![3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)




![N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)
![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)


![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)

![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)